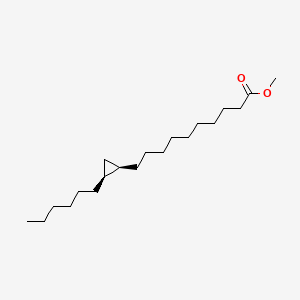

Lactobacillic acid methyl ester

説明

特性

CAS番号 |

112418-57-2 |

|---|---|

分子式 |

C20H38O2 |

分子量 |

310.5 g/mol |

IUPAC名 |

methyl 10-[(1R,2S)-2-hexylcyclopropyl]decanoate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1 |

InChIキー |

HASAQWANQLNRRS-RBUKOAKNSA-N |

異性体SMILES |

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)OC |

正規SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)OC |

製品の起源 |

United States |

準備方法

Method A: Direct Esterification

- Procedure :

- Lactobacillic acid is mixed with methanol in the presence of an acidic catalyst.

- The reaction is carried out at elevated temperatures (85–100°C) to facilitate the esterification process.

- Water formed during the reaction is removed to drive the equilibrium toward ester formation, often using azeotropic distillation or dehydrating agents.

- Advantages :

- High yield with minimal side reactions.

- Straightforward and scalable for industrial purposes.

- Challenges :

Saponification Followed by Esterification

This two-step process involves saponification of triglycerides or fatty acids followed by methylation.

Steps:

- Saponification :

- Fatty acids are treated with sodium hydroxide in aqueous methanol to form their sodium salts.

- The mixture is heated at around 100°C for one hour.

- Acidification and Extraction :

- The saponified mixture is acidified to pH ~2 using hydrochloric acid.

- Free fatty acids are extracted with an organic solvent like chloroform-hexane.

- Esterification :

Catalytic Esterification with Azeotropic Distillation

A more advanced method involves azeotropic distillation to remove water during the reaction.

- Procedure :

- Lactobacillic acid reacts with methanol in the presence of an acidic catalyst (e.g., sulfuric acid).

- Azeotropic agents such as toluene or xylene are added to continuously remove water from the reaction mixture.

- Benefits :

- High purity of the final product due to effective water removal.

- Limitations :

Data Summary Table

| Method | Catalyst/Reagent | Temperature (°C) | Time | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Direct Esterification | Sulfuric Acid | 85–100 | ~1 hour | High yield, straightforward | Requires precise control |

| Transesterification | BF$$3$$-CH$$3$$OH | ~100 | 5–15 min | Rapid and efficient | Risk of degradation |

| Saponification + Esterification | NaOH + BF$$3$$-CH$$3$$OH | ~100 | ~1 hour | Releases tightly bound fatty acids | Multi-step process |

| Catalytic Azeotropic Distillation | Sulfuric Acid + Toluene/Xylene | >100 | Variable | High purity product | Equipment intensive |

Notes on Optimization

- Reaction conditions must be carefully optimized to preserve the cyclopropane ring structure in lactobacillic acid.

- Boron trifluoride-based methods are highly effective but require careful handling due to reagent reactivity and potential toxicity.

- Removal of water during esterification is critical for achieving high yields and purity.

化学反応の分析

Types of Reactions

Lactobacillic acid methyl ester undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Transesterification: Another alcohol and an acid or base catalyst.

Major Products

Hydrolysis: Lactobacillic acid and methanol.

Reduction: Lactobacillic alcohol.

Transesterification: A different ester and methanol.

科学的研究の応用

Lactobacillic acid methyl ester has various applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in bacterial cell membranes and its protective effects on bacterial cells.

Medicine: Explored for its potential antimicrobial properties and its role in the gut microbiome.

Industry: Used in the production of surfactants and other industrial chemicals.

作用機序

The mechanism by which lactobacillic acid methyl ester exerts its effects is primarily related to its incorporation into bacterial cell membranes. The cyclopropane ring in its structure provides stability to the membrane, protecting bacterial cells from environmental stress . Additionally, it may interact with specific molecular targets and pathways involved in bacterial metabolism and growth .

類似化合物との比較

Comparison with Similar Cyclopropane Fatty Acid Methyl Esters

Structural and Analytical Differences

Table 1: Key Properties of Lactobacillic Acid Methyl Ester and Related Compounds

Key Observations:

- Mass Spectrometry : this compound is distinguished by its molecular ion (m/z 310) and a fragment resulting from cyclopropane ring cleavage (m/z 278) . DHSA methyl ester exhibits analogous fragmentation but at lower m/z values due to its shorter chain .

- Retention Time : In GC, this compound elutes later than DHSA and sterculic acid derivatives due to its longer carbon chain .

- Stability: Unlike sterculic acid methyl ester, which degrades under acidic conditions, this compound remains stable during methanolysis or hydrogenation when prepared with BCl₃-methanol or mild reagents .

Table 2: Detection Methods and Challenges

Methodological Considerations

- Sample Preparation: Use BCl₃-methanol for transesterification to avoid cyclopropane ring destruction . Avoid BF₃-methanol at high temperatures, which can degrade lactobacillic acid .

- Quantification : In meat, CPFAs (lactobacillic + DHSA) are reported as a single entity if concentrations exceed 60 mg/kg fat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。